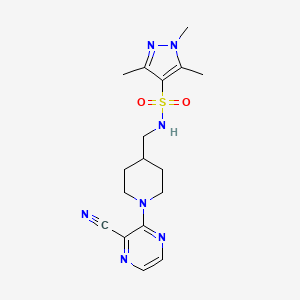

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O2S/c1-12-16(13(2)23(3)22-12)27(25,26)21-11-14-4-8-24(9-5-14)17-15(10-18)19-6-7-20-17/h6-7,14,21H,4-5,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYVQUVNUWBOQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of structural elements, including a pyrazole ring and a piperidine moiety, which contribute to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

This structure includes:

- Pyrazole ring : Implicated in various biological activities.

- Piperidine moiety : Enhances interaction with biological targets.

- Sulfonamide group : Known for its antibacterial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including sulfonamide compounds. This compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole sulfonamides were tested against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that these compounds exhibited low cytotoxicity while maintaining significant antiproliferative activity .

Table 1: Antiproliferative Activity of Pyrazole Sulfonamides

| Compound Name | IC50 (µM) | Cell Line | Cytotoxicity |

|---|---|---|---|

| Pyrazole A | 12.5 | U937 | Low |

| Pyrazole B | 15.0 | HeLa | Low |

| N-(Cyanopyrazin) | 10.0 | A549 | Low |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of key enzymes : The sulfonamide group can inhibit carbonic anhydrase and other enzymes involved in tumor growth.

- Receptor modulation : The compound may act as an antagonist at muscarinic receptors (specifically M4), influencing neurological signaling pathways .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The following general synthetic pathway can be outlined:

- Formation of the pyrazole ring via cyclization reactions.

- Introduction of the piperidine moiety through nucleophilic substitution.

- Sulfonamide formation , typically involving the reaction of an amine with a sulfonyl chloride.

Case Studies

Several case studies have demonstrated the efficacy of pyrazole sulfonamides in preclinical models:

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested several pyrazole sulfonamides against human cancer cell lines. The study found that compounds similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl were effective in reducing cell viability and inducing apoptosis in cancer cells without significant toxicity to normal cells .

Study 2: Neurological Applications

Another investigation focused on the neurological effects of N-(Cyanopyrazin) derivatives. These compounds showed promise as potential treatments for neurological disorders due to their selective antagonism at muscarinic receptors .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis should prioritize regioselectivity and functional group compatibility. For example:

- Piperidine-Pyrazine Coupling : The 3-cyanopyrazine moiety requires nucleophilic substitution at the pyrazine N-1 position, which is sterically hindered. Use Buchwald-Hartwig amination conditions (e.g., Pd catalysts, Xantphos ligands) to facilitate coupling with the piperidine nitrogen .

- Sulfonamide Formation : React 1,3,5-trimethylpyrazole-4-sulfonyl chloride with the piperidine-methyl intermediate under basic conditions (e.g., DIPEA in DCM) to avoid hydrolysis of the cyanopyrazine group .

- Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc → EtOAc/MeOH) to separate byproducts arising from incomplete substitution .

Q. How can structural ambiguities in the final compound be resolved?

Combine multiple analytical techniques:

- NMR : Confirm substitution patterns via - and -NMR. For example, the methyl groups on the pyrazole ring (δ ~2.3 ppm) and the piperidine protons (δ ~3.0–4.0 ppm) should show distinct splitting patterns .

- HRMS : Validate the molecular formula (e.g., [M+H] expected for ) to rule out side products like overalkylated derivatives .

- X-ray Crystallography : If crystallizable, use single-crystal X-ray to resolve steric clashes between the cyanopyrazine and sulfonamide groups .

Q. What in vitro assays are suitable for initial biological screening?

- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays, as the pyrazine-sulfonamide scaffold is known to target ATP-binding pockets .

- Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK293) to assess permeability, particularly given the compound’s high logP (~3.5) .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be reconciled?

- Solubility Effects : Differences in DMSO stock concentrations (>10% v/v) may induce aggregation. Use dynamic light scattering (DLS) to confirm colloidal stability and repeat assays with fresh dilutions in PBS .

- Metabolite Interference : Screen for metabolites (e.g., cyanopyrazine hydrolysis products) via HPLC-MS in cell lysates, as these may exhibit off-target activity .

- Species-Specific Variability : Compare activity in human vs. murine models to identify species-dependent target interactions, particularly in cytochrome P450 isoforms .

Q. What strategies optimize selectivity over related targets (e.g., PI3K vs. mTOR)?

- Computational Docking : Perform molecular dynamics simulations to identify residues critical for binding (e.g., hinge region Lys802 in mTOR vs. Val848 in PI3Kγ). Modify the cyanopyrazine’s electron-withdrawing groups to enhance π-π stacking with selective residues .

- Proteomic Profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan®) to identify off-target hits. For example, bulkier substituents on the piperidine ring may reduce promiscuity .

Q. How should contradictory pharmacokinetic (PK) data from rodent vs. primate models be addressed?

- Plasma Protein Binding (PPB) : Measure PPB differences (e.g., rodent albumin vs. human α1-acid glycoprotein) using equilibrium dialysis. High PPB (>95%) in primates may explain reduced free drug levels .

- Metabolic Pathways : Identify species-specific CYP450 isoforms via liver microsome assays. For example, CYP3A4-mediated N-dealkylation in primates vs. CYP2D6 in rodents may require structural adjustments (e.g., fluorination of the piperidine methyl group) .

Methodological Notes

- Contradictory Synthesis Yields : If yields drop below 40% during scale-up, optimize reaction temperature (e.g., 80°C → 60°C) to suppress decomposition of the cyanopyrazine moiety .

- Data Reproducibility : Pre-treat reagents (e.g., dry DMF over molecular sieves) to avoid variability in water-sensitive steps like sulfonamide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.